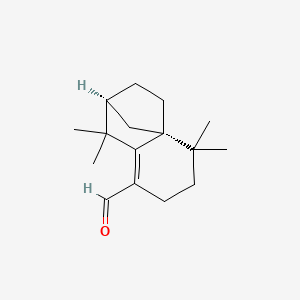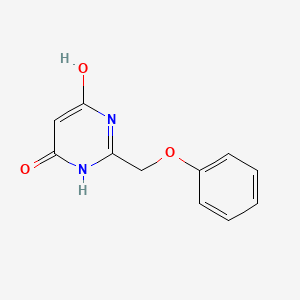
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is a heterocyclic compound that features a pyrimidinone core with a hydroxy group at the 6-position and a phenoxymethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a phenoxymethylating agent in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the use of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone ring can be reduced under hydrogenation conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-2-(phenoxymethyl)pyrimidinone.
Reduction: Formation of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- derivatives with reduced pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6-position and the phenoxymethyl group at the 2-position play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group, which contributes to its biological activity.
Uniqueness
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with hydroxy and phenoxymethyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
4-hydroxy-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-11(15)13-9(12-10)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) |
InChI-Schlüssel |
UZBGEQWBNLLGLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


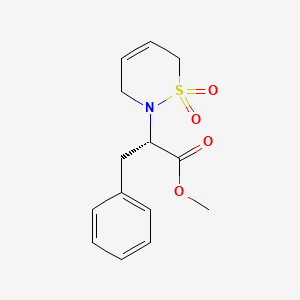
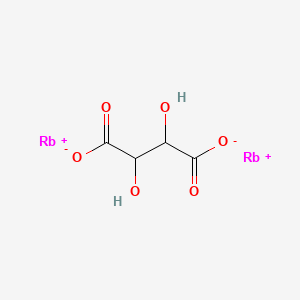
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)


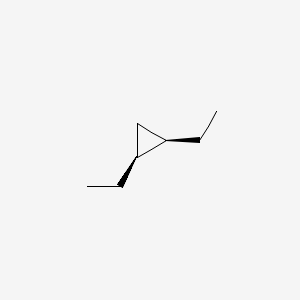

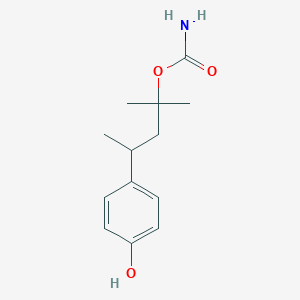
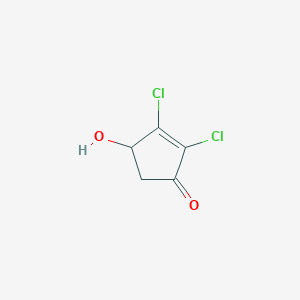
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)


![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
